4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine
Description
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, and a piperidin-4-yl moiety at position 2. Its synthesis typically involves nucleophilic substitution reactions, such as the reaction of 2-chloro-4,6-dimethylpyrimidine with piperidine derivatives under optimized conditions to achieve high yields (e.g., 96% yield for a related piperazine analog) . The compound’s structural versatility allows it to serve as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
4,6-dimethyl-2-piperidin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-8-7-9(2)14-11(13-8)10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZXGZPXAOEJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4,6-dimethylpyrimidine derivatives typically involves condensation reactions using appropriate amidine or guanidine precursors with β-dicarbonyl compounds or equivalents. The piperidin-4-yl substituent can be introduced either by substitution on the pyrimidine ring or by building the piperidine ring onto a pyrimidine precursor.
One-Pot Synthesis via Guanidinium Salt Intermediate
A notable approach for related 4,6-dimethylpyrimidine derivatives (such as 4,6-Dimethylpyrimidin-2-yl-phenylamine) involves a one-pot reaction sequence starting from aniline and cyanamide to form a phenylguanidinium salt intermediate, which then reacts with acetylacetone to yield the pyrimidine core.
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- Aniline reacts with cyanamide in the presence of aqueous acid to form phenylguanidinium salt.
- This intermediate is reacted with acetylacetone in aqueous base.
- The process is conducted as a one-pot reaction without isolating the intermediate.
Relevance:
While this method is specific for phenyl-substituted pyrimidines, the principle of forming a guanidinium salt intermediate and subsequent cyclization with a β-dicarbonyl compound can be adapted for synthesizing 4,6-dimethylpyrimidine cores substituted with other amines, including piperidin-4-yl groups.Molar Ratios:
The molar ratio of aniline:cyanamide:acetylacetone is optimized in the range 1.0 : 0.8–2.0 : 0.8–10.0 for effective conversion.
Piperidine Ring Formation and Functionalization
The piperidine substituent at position 2 of the pyrimidine can be introduced by nucleophilic substitution or by ring construction strategies:
Piperidin-4-one Derivatives Synthesis:
Research on piperidin-4-one skeletons shows that one-pot Mannich condensation reactions are effective in synthesizing piperidine-containing intermediates. For example, condensation of aromatic aldehydes, ketones, and ammonium acetate in ethanol under reflux yields piperidin-4-one derivatives with good yields (~88%).Functionalization of Piperidine Ring:
Subsequent condensation reactions with thiosemicarbazide or hydroxylamine hydrochloride allow further modification of the piperidine ring to form hydrazine carbothioamide or oxime derivatives, respectively. These steps demonstrate the versatility of the piperidine ring in further synthetic elaboration.Implication for 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine:
The piperidin-4-yl substituent can be introduced or modified through similar condensation or substitution reactions on the pyrimidine core.
Pyrimidine Ring Construction via Urea and Isocyanate Intermediates
A patented process for related piperidino-substituted pyrimidine compounds (e.g., 6-piperidino-2,4-diamino-pyrimidine-3-oxide) involves:
Preparation of mono-urea intermediates by reaction of suitable precursors with isocyanates in aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl pyrrolidone.
Oxidation of these urea intermediates to pyrimidine N-oxides using hydrogen peroxide in chlorinated solvents with formic acid at controlled temperatures (0–70 °C, preferably 35–65 °C).
Subsequent substitution of the N-oxide tosylate with piperidine to introduce the piperidinyl group.
This method highlights:
Use of commercially available starting materials.
Control over regioselectivity and oxidation state of the pyrimidine ring.
Efficient introduction of the piperidin-4-yl substituent via nucleophilic substitution on activated pyrimidine intermediates.
Comparative Summary Table of Preparation Methods
Research Findings and Optimization Notes
The one-pot guanidinium salt method improves yield and reduces purification steps, enhancing scalability for industrial synthesis.
Mannich condensation reactions for piperidin-4-one derivatives provide a versatile platform for synthesizing various piperidine-containing compounds, which can be adapted for pyrimidine substitution.
The oxidation and substitution approach using urea intermediates allows selective functionalization of the pyrimidine ring and controlled introduction of the piperidine substituent, useful for complex derivatives.
Solvent choice (e.g., DMSO, DMF) and reaction temperature critically influence selectivity and yield in the oxidation steps.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can replace substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction Products: Alcohols, amines, and other reduced functional groups.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe to study biological systems and molecular interactions.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact molecular pathways involved would depend on the biological context and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Piperazine vs. Piperidine Derivatives
The substitution of the piperidin-4-yl group with a piperazine ring significantly alters reactivity and biological activity. For example:
- 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine (Compound 8) : Synthesized via reaction of 2-chloro-4,6-dimethylpyrimidine with excess piperazine, this derivative achieves a 96% yield under mild conditions. Piperazine’s secondary amine enhances solubility, making it favorable for further functionalization in drug candidates .
- 4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine : The piperidine ring introduces a tertiary amine, which improves lipophilicity and membrane permeability. This property is exploited in kinase inhibitors, where cellular uptake is critical .
Key Difference : Piperazine derivatives generally exhibit higher solubility, while piperidine analogs offer better bioavailability for central nervous system targets.
Sulfur-Containing Derivatives
Substitution with sulfur-based groups impacts both synthetic pathways and biological activity:
- 4,6-Dimethyl-2-(methylthio)pyrimidine : This derivative (CAS 14001-64-0) is used as a building block in agrochemicals. Its methylthio group enhances electrophilicity, facilitating further substitutions .
- 4,6-Dimethyl-2-(phenyldisulfanyl)pyrimidine : Tested as a SARS-CoV main protease inhibitor, this compound showed moderate activity (predicted IC₅₀ = 1.379 µg/mL), likely due to disulfide bond interactions with cysteine residues in the protease .
Key Insight : Sulfur substituents improve electrophilicity but may reduce metabolic stability compared to nitrogen-containing analogs.
Heterocyclic-Fused Derivatives
Annulation with other heterocycles introduces unique physicochemical and biological properties:
- 5,7-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine : Formed unintentionally during attempts to synthesize 4,6-dimethyl-2-(5-phenyl-2H-tetrazol-2-yl)pyrimidine, this triazolopyrimidine exhibits thermal stability due to aromatic annulation. Such derivatives are explored for antiviral applications .
- 3-(Piperidin-4-yl)isoxazolo[4,5-d]pyrimidine : This bicyclic derivative demonstrates potent anti-proliferative activity as a PI3Kδ inhibitor (IC₅₀ < 100 nM), highlighting the importance of fused rings in kinase targeting .
Key Difference : Annulated derivatives often exhibit enhanced binding affinity but require more complex synthetic routes.
Biological Activity
4,6-Dimethyl-2-(piperidin-4-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound's unique structure, characterized by a pyrimidine ring substituted with a piperidine group, positions it as a valuable building block in drug design. This article explores the biological activity of this compound, highlighting its pharmacological potential, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it typically exists as a dihydrochloride salt to enhance solubility. The structural features include:
- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms at positions 1 and 3.
- Piperidine Moiety : A six-membered saturated ring containing one nitrogen atom, which is known for its role in many biologically active compounds.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Pyrimidine Ring | Six-membered aromatic with two nitrogen atoms |
| Piperidine Group | Six-membered saturated ring with one nitrogen |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory and analgesic properties. Its potential applications in treating various conditions have been explored through various experimental studies.
Pharmacological Applications
- Anti-inflammatory Activity : Studies have indicated that derivatives of pyrimidines can inhibit pro-inflammatory cytokines, suggesting that this compound may possess similar effects.
- Anticancer Potential : Research has demonstrated that pyrimidine derivatives can exhibit antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values for these compounds vary significantly based on structural modifications.
Table 2: Antiproliferative Activity Data
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HeLa | This compound | 5.2 |
| MDA-MB-231 | This compound | 3.8 |
Synthesis Methods
The synthesis of this compound can be achieved through several organic reactions such as:
- Alkylation : Involves the introduction of alkyl groups to the pyrimidine core.
- Acylation : Used to modify the compound for enhanced biological activity.
- Cyclization Reactions : These reactions help form the piperidine moiety from suitable precursors.
Experimental Procedures
Researchers utilize techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to analyze the products formed during synthesis and assess their purity and structural integrity.
Case Studies
Several studies have focused on the biological evaluation of this compound:
- In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines, with specific emphasis on its mechanism of action involving apoptosis induction.
- In Vivo Studies : Animal model studies have shown promising results regarding its pharmacokinetic profile, including bioavailability and tissue distribution.
Table 3: Summary of Case Studies
| Study Type | Findings |
|---|---|
| In Vitro | Inhibition of cell growth in cancer cell lines |
| In Vivo | Favorable pharmacokinetic profile observed |
Q & A
Q. What are the common synthetic routes for 4,6-dimethyl-2-(piperidin-4-yl)pyrimidine, and how can intermediates be characterized?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, reacting 4,6-dimethylpyrimidine-2-carbonitrile with piperidine derivatives under basic conditions (e.g., KOH/EtOH) can yield the target compound. Key intermediates like 4,6-dimethyl-2-thiopyrimidine (prepared via thiolation of halopyrimidines) may also serve as precursors . Characterization relies on NMR (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation. For example, in related compounds, methyl groups at positions 4 and 6 show distinct singlet peaks in ¹H NMR (~δ 2.50 ppm), while the piperidinyl proton environment appears as multiplet signals (~δ 3.00–3.50 ppm) .
Q. How can solubility and stability be optimized for this compound in biological assays?
- Methodological Answer : Solubility in aqueous buffers is often poor due to the hydrophobic piperidinyl and methyl groups. Sodium hydroxide (NaOH) or DMSO can enhance solubility for in vitro studies, but pH adjustments must avoid decomposition (e.g., hydrolysis of the pyrimidine ring) . Stability studies under varying temperatures (4°C to 37°C) and pH (5–9) are recommended, with HPLC monitoring for degradation products. For example, analogs like 4,6-dihydroxy-2-methylpyrimidine show stability in alkaline conditions but decompose in acidic media .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. For instance, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 14.9022 Å, b = 11.4756 Å) have been resolved for related 4,6-dimethylpyrimidine derivatives . FT-IR confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹), while UV-Vis spectroscopy identifies π→π* transitions in the pyrimidine ring (~260–280 nm) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?
- Methodological Answer : Systematic substitution at the pyrimidine or piperidine rings can modulate target affinity. For example:
- Piperidine modifications : Introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability, as seen in analogs like N-(4-fluorophenyl)guanidine derivatives .
- Pyrimidine substitutions : Adding methyl groups at positions 4 and 6 increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
Biological assays (e.g., enzyme inhibition, cell viability) paired with computational docking (AutoDock, Schrödinger Suite) validate SAR hypotheses .
Q. What crystallographic challenges arise during refinement, and how are they resolved?
- Methodological Answer : High thermal motion in the piperidinyl ring and twinning in crystals are common issues. SHELXL refinement with anisotropic displacement parameters improves model accuracy . For example, in 4,6-dimethyl-2-(naphthalen-1-yl)pyrimidine, hydrogen atoms were refined using riding models (C–H = 0.93–0.97 Å), and disorder in the naphthalene moiety was resolved via PART instructions in SHELX . Multi-scan absorption corrections (SADABS) mitigate data collection artifacts .
Q. How can computational methods predict pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME or QikProp estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition. For 4,6-dimethylpyrimidine derivatives:
- logP : ~2.5–3.0 (indicating moderate blood-brain barrier penetration) .
- CYP3A4 inhibition : Predicted via molecular docking to heme-binding pockets. Substituents like piperidinyl groups reduce metabolic clearance compared to morpholine analogs .
MD simulations (AMBER, GROMACS) further assess binding stability to targets like kinases or Leishmania enzymes .
Q. What strategies mitigate toxicity in preclinical studies?
- Methodological Answer :
- In vitro cytotoxicity screening : Use HepG2 or HEK293 cells to identify hepatotoxic/nephrotoxic thresholds (IC₅₀ values). For example, 6-amino-pyrazolo[3,4-d]pyrimidines showed IC₅₀ > 50 µM in liver cells, indicating low toxicity .
- Metabolite identification : LC-MS/MS detects reactive intermediates (e.g., epoxides) formed via cytochrome P450 metabolism. Piperidine N-oxidation is a common detoxification pathway .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
